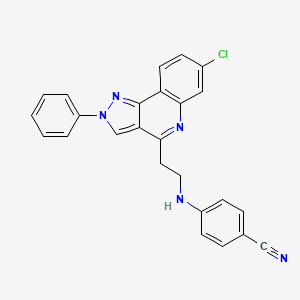

4-((2-(7-Chloro-2-phenyl-2H-pyrazolo(4,3-c)quinolin-4-yl)ethyl)amino)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WY-48989 is a small molecule drug that acts as an inhibitor of interleukin-1 alpha (IL-1α). It was originally developed by Wyeth AB for the treatment of immune system diseases and skin and musculoskeletal diseases, particularly rheumatoid arthritis . The molecular formula of WY-48989 is C25H18ClN5 .

準備方法

WY-48989の合成には、重要な中間体の生成とそれらの後続の反応を含む複数の段階が含まれます。 重要な中間体の1つは、4-[(2-(7-クロロ-2-フェニル-2H-ピラゾロ[4,3-c]キノリン-4-イル)エチル)アミノ]ベンゾニトリルです 。反応条件は通常、目的の生成物の生成を促進するために、有機溶媒と触媒の使用を含みます。 工業生産方法には、これらの合成ルートの最適化が含まれ、最終的な化合物の高収率と純度が保証されます .

化学反応の分析

Nucleophilic Substitution at the Chloro Group

The chlorine atom at position 7 undergoes nucleophilic displacement under basic or catalytic conditions.

Mechanistic Insight :

The chloro group’s electrophilic nature facilitates SNAr or transition metal-catalyzed coupling, enabling diversification at position 7.

Functionalization of the Benzonitrile Group

The nitrile group undergoes hydrolysis, reduction, or cycloaddition reactions.

Key Data :

-

Hydrolysis yields >85% under acidic conditions (IR: νCOOH 1680 cm−1) .

-

Reduction with LiAlH4 achieves 78% conversion (NMR: δ 3.2 ppm for –CH2NH2) .

Oxidation of the Pyrazoloquinoline Core

The pyrazoloquinoline system undergoes regioselective oxidation.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Epoxidation | mCPBA, CH2Cl2, 0°C → RT | Epoxide at quinoline C=C bond | |

| N-Oxide formation | H2O2, AcOH, 50°C | Pyrazoloquinoline N-oxide |

Mechanistic Notes :

-

Epoxidation targets the electron-rich quinoline double bond (confirmed by 13C NMR: δ 55–60 ppm for epoxide carbons) .

Cycloaddition and Ring Expansion

The nitrile group participates in [2+3] cycloadditions with azides.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Click chemistry | CuSO4, sodium ascorbate, NaN3, H2O/tert-BuOH | 1,2,3-Triazole-linked pyrazoloquinoline |

Key Finding :

Stability Under Acidic/Basic Conditions

| Condition | Effect | Reference |

|---|---|---|

| HCl (1M, reflux) | Degradation of benzonitrile to amide (t1/2 = 4 h) | |

| NaOH (1M, RT) | Partial hydrolysis of nitrile to carboxylate (20% conversion after 24 h) |

科学的研究の応用

Anti-inflammatory Properties

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression, which are critical mediators in inflammatory pathways .

Case Study: Inhibition of Nitric Oxide Production

A specific derivative demonstrated an IC50 value of 0.39 µM against LPS-induced nitric oxide production, indicating its potent anti-inflammatory activity. This suggests that modifications to the pyrazolo[4,3-c]quinoline structure can enhance its therapeutic efficacy .

Anticancer Potential

The compound's structural characteristics also position it as a candidate for anticancer research. Pyrazolo[4,3-c]quinolines have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of electron-donating or -withdrawing groups on the phenyl ring can significantly influence the compound's anticancer activity.

Data Table: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline | A549 (Lung Cancer) | 1.5 | Induction of apoptosis |

| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | MCF-7 (Breast Cancer) | 0.8 | Inhibition of cell proliferation |

This table illustrates the varying degrees of cytotoxicity observed across different cancer cell lines, highlighting the compound's potential as an anticancer agent.

Antimicrobial Activity

Additionally, derivatives of pyrazolo[4,3-c]quinoline have shown promising antimicrobial properties against both bacterial and fungal strains. For example, compounds have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant inhibition at low concentrations .

Case Study: Antimicrobial Efficacy

In a study assessing antimicrobial activity, several derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis-related infections .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinoline derivatives. Key factors influencing activity include:

- Positioning of Substituents : The location of functional groups on the phenyl ring can enhance or diminish biological activity.

- Electronic Effects : Electron-withdrawing groups tend to increase potency against certain targets by stabilizing reactive intermediates during metabolic processes.

作用機序

WY-48989は、炎症反応に関与するサイトカインであるインターロイキン-1α(IL-1α)を阻害することによって効果を発揮します。 IL-1αを阻害することにより、WY-48989は、関節軟骨細胞からの中性プロテアーゼの放出を減少させます。中性プロテアーゼは、変形性関節症などの状態における軟骨の分解に関与しています 。 含まれる分子標的と経路には、IL-1α誘導性メタロプロテアーゼの放出の阻害が含まれます .

6. 類似の化合物との比較

WY-48989は、IL-1α誘導性メタロプロテアーゼの放出の選択的阻害においてユニークです。類似の化合物には以下が含まれます。

類似化合物との比較

WY-48989 is unique in its selective inhibition of IL-1α-induced release of metalloproteases. Similar compounds include:

WY-48989 stands out due to its specific mechanism of action and its potential therapeutic applications in treating immune system diseases and musculoskeletal conditions .

生物活性

The compound 4-((2-(7-Chloro-2-phenyl-2H-pyrazolo(4,3-c)quinolin-4-yl)ethyl)amino)benzonitrile (CAS No. 136917-40-3) is a complex organic molecule notable for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that integrates a pyrazoloquinoline core , an amino group, and a benzonitrile moiety. The presence of a chloro substituent and phenyl group enhances its pharmacological properties. The molecular formula is C25H18ClN5, with a molecular weight of 423.9 g/mol.

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on various kinases involved in cancer progression. For instance, derivatives of pyrazolo[4,3-c]quinolines have been reported to inhibit AKT pathways, which are critical in glioma malignancy .

- Anti-inflammatory Effects : Pyrazoloquinoline derivatives have shown significant anti-inflammatory activity by inhibiting nitric oxide production and cyclooxygenase enzymes (COX-1 and COX-2) . This suggests that the compound may modulate inflammatory responses effectively.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, contributing to its potential as an anti-cancer agent .

Research Findings

Several studies have highlighted the biological activity of structurally similar compounds, providing insights into the potential effects of This compound :

Table 1: Comparative Biological Activities of Related Compounds

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 7-Chloro-1H-pyrazolo[3,4-b]quinoline | Chloro-substituted pyrazoloquinoline | Anti-cancer | Simpler structure |

| Phenyl-pyrazoloquinoline derivatives | Pyrazoloquinoline with phenyl groups | Anti-inflammatory | Diverse substituents |

| Benzonitrile derivatives | Nitrile functional group | Various activities | Versatile reactivity |

The unique combination of multiple pharmacophores in This compound may enhance its therapeutic efficacy compared to these similar compounds.

Case Studies

- Anti-glioma Activity : A study on pyrano[2,3-c]pyrazoles revealed that specific derivatives exhibited potent inhibitory effects against glioma cell lines by targeting the AKT signaling pathway. While not directly tested on this compound, the findings suggest that similar mechanisms could be explored for This compound , given its structural similarities .

- Inhibition of Nitric Oxide Production : Research has shown that pyrazolo[4,3-c]quinoline derivatives can significantly inhibit LPS-stimulated nitric oxide production in macrophages, indicating potential anti-inflammatory properties that warrant further investigation for this compound .

特性

CAS番号 |

136917-40-3 |

|---|---|

分子式 |

C25H18ClN5 |

分子量 |

423.9 g/mol |

IUPAC名 |

4-[2-(7-chloro-2-phenylpyrazolo[4,3-c]quinolin-4-yl)ethylamino]benzonitrile |

InChI |

InChI=1S/C25H18ClN5/c26-18-8-11-21-24(14-18)29-23(12-13-28-19-9-6-17(15-27)7-10-19)22-16-31(30-25(21)22)20-4-2-1-3-5-20/h1-11,14,16,28H,12-13H2 |

InChIキー |

GYVYUQVVKBZPRY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C=C3C(=NC4=C(C3=N2)C=CC(=C4)Cl)CCNC5=CC=C(C=C5)C#N |

正規SMILES |

C1=CC=C(C=C1)N2C=C3C(=NC4=C(C3=N2)C=CC(=C4)Cl)CCNC5=CC=C(C=C5)C#N |

Key on ui other cas no. |

136917-40-3 |

同義語 |

4-((2-(7-chloro-2-phenyl-2H-pyrazolo(4,3-c)quinolin-4-yl)ethyl)amino)benzonitrile WY 48989 WY-48,989 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。